L-Cystine bis(beta-naphthylamide) dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

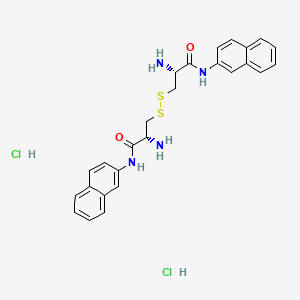

InChI=1S/C26H26N4O2S2.2ClH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTSKSGXHPXOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-22-9 |

Source

|

| Record name | 100900-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"L-Cystine bis(beta-naphthylamide) dihydrochloride mechanism of action"

Technical Monograph: L-Cystine bis( -naphthylamide) Dihydrochloride

Executive Summary

L-Cystine bis(

Chemical Identity & Properties

-

IUPAC Name: (2R,2'R)-3,3'-disulfanediylbis(1-((naphthalen-2-yl)amino)-1-oxopropan-2-aminium) dichloride

-

Common Abbreviation: L-Cys-bis-

NA -

Molecular Formula:

-

Molecular Weight: 563.56 g/mol

-

Solubility: Soluble in acidic aqueous solutions; sparingly soluble in neutral water; soluble in DMSO/methanol.

-

Stability: Hygroscopic; store at -20°C, desiccated.

Mechanism of Action: Enzymatic Hydrolysis

The "mechanism of action" for L-Cys-bis-

The Hydrolytic Pathway

-

Substrate Recognition: The enzyme recognizes the free

-amino groups of the L-cystine moiety. The disulfide bridge imposes a steric conformation that mimics the N-terminal loop of oxytocin, the enzyme's natural substrate. -

Catalytic Cleavage: The catalytic

ion at the active site polarizes the carbonyl oxygen of the amide bond linking the cystine to the -

Nucleophilic Attack: A water molecule, activated by a conserved glutamate residue, attacks the carbonyl carbon.

-

Product Release: The amide bond is hydrolyzed, releasing L-Cystine and free

-Naphthylamine (

Signal Transduction (Chromogenic Reaction)

The hydrolysis itself is colorless. The detection mechanism relies on a secondary chemical reaction (diazotization) performed post-incubation.

-

Step 1 (Enzymatic):

-

Step 2 (Chemical Coupling):

-

Quantification: The absorbance of the azo dye is measured at 540 nm , which is directly proportional to the enzymatic activity.

Mechanistic Visualization

Caption: Kinetic pathway of L-Cys-bis-

Target Enzyme Profile: Cystinyl Aminopeptidase (CAP)

-

Synonyms: Oxytocinase, Placental Leucine Aminopeptidase (P-LAP), Insulin-Regulated Aminopeptidase (IRAP).[2]

-

Physiological Role: Regulates systemic blood pressure and uterine quiescence during pregnancy by degrading oxytocin, vasopressin, and angiotensin III.

-

Specificity: High affinity for N-terminal L-cystine and L-leucine residues. L-Cys-bis-

NA is preferred over leucine derivatives for specific oxytocinase determination because it mimics the disulfide structure of oxytocin.

Comparative Substrate Specificity

| Substrate | Target Enzyme(s) | Specificity Note |

| L-Cys-bis- | CAP / Oxytocinase | High. Mimics oxytocin N-terminus. Best for pregnancy serum monitoring. |

| L-Leu- | LAP / CAP | Low. Hydrolyzed by general Leucine Aminopeptidases (LAP) and CAP. |

| L-Glu- | Aminopeptidase A | Specific for acidic N-terminal residues. |

Experimental Protocol

Objective: Quantitative determination of serum Cystinyl Aminopeptidase activity.

Reagents Preparation

-

Substrate Solution (2 mM): Dissolve 11.3 mg of L-Cystine bis(

-naphthylamide) dihydrochloride in 10 mL of 0.1 N HCl. Slight warming (37°C) may be required. -

Buffer (pH 7.9): 0.1 M Phosphate Buffer or Tris-HCl.

-

Color Reagent: 1 mg/mL Fast Blue B salt in 1 M Acetate buffer (pH 4.2). Prepare fresh.

-

Stop Solution: 2 M Trichloroacetic acid (TCA).

Assay Workflow

-

Incubation:

-

Mix 0.1 mL Serum (enzyme source) with 1.0 mL Buffer .

-

Add 0.1 mL Substrate Solution .

-

Incubate at 37°C for exactly 60 minutes .

-

-

Termination:

-

Add 1.0 mL Stop Solution (TCA) to halt the reaction.

-

Centrifuge at 3000 x g for 10 mins to remove precipitated proteins.

-

-

Color Development:

-

Transfer 1.0 mL of supernatant to a clean cuvette.

-

Add 1.0 mL Color Reagent .

-

Incubate at room temperature for 10 minutes (color turns red/violet).

-

-

Measurement:

-

Read Absorbance at 540 nm against a reagent blank.

-

Workflow Diagram

Caption: Step-by-step experimental workflow for the colorimetric assay of Oxytocinase.

Safety & Handling (Critical)

-

Carcinogenicity: The hydrolysis product,

-Naphthylamine , is a recognized human carcinogen (Group 1). -

Mitigation:

-

All procedures must be conducted in a Class II Biosafety Cabinet .

-

Waste containing

-naphthylamine must be segregated and incinerated as hazardous chemical waste. -

Alternative: Where possible, consider using fluorogenic substrates like Cystine-AMC (7-amino-4-methylcoumarin) which release a less toxic fluorophore, though

-naphthylamide remains the historical standard for colorimetric comparisons.

-

References

-

Tsujimoto, M., et al. (1992). "Purification and characterization of human placental leucine aminopeptidase/oxytocinase." Archives of Biochemistry and Biophysics. Link

- Mizutani, S., & Tomoda, Y. (1996). "Oxytocinase: structure and function.

-

Sigma-Aldrich. "L-Cystine bis(β-naphthylamide) dihydrochloride Product Specification." Link

- Small, C.W., & Watkins, W.B. (1971). "A modification of the method of determination of cystine aminopeptidase (oxytocinase) activity in human pregnancy serum." Enzymologia.

-

Chem-Impex International. "L-Cystine bis(b-naphthylamide) dihydrochloride Safety Data Sheet." Link

Biochemical Properties and Analytical Application of L-Cystine di-beta-naphthylamide

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes mechanistic understanding, rigorous reproducibility, and safety compliance.

Technical Guide & Protocol Series | Version 2.0

Executive Summary

L-Cystine di-beta-naphthylamide (Cys-NA) is a specialized fluorogenic and chromogenic substrate primarily utilized to assay the activity of Cystinyl Aminopeptidase (CAP) , historically known as Oxytocinase (EC 3.4.11.3).

Unlike general aminopeptidase substrates (e.g., L-Leucine-

CRITICAL SAFETY WARNING: The hydrolysis product of this substrate is

-Naphthylamine , a potent human carcinogen (Group 1). All procedures described herein must be performed within a certified chemical fume hood with full PPE.

Molecular Identity & Physicochemical Profile

Understanding the solute behavior of Cys-NA is prerequisite to reproducible kinetics. The molecule consists of two L-cysteine residues linked by a disulfide bridge, each amidated at the C-terminus with a

| Property | Specification | Technical Note |

| Chemical Name | L-Cystine-bis-(2-naphthylamide) | Often cited as "Cys-NA" or "Cystine-di-NA" |

| CAS Number | 13183-05-6 | Verify batch purity >98% via HPLC |

| Molecular Formula | Dimeric structure is essential for CAP specificity | |

| Molecular Weight | ~490.64 g/mol | Varies if supplied as HCl or HBr salt |

| Solubility (Water) | Negligible | Hydrophobic naphthyl groups prevent aqueous solvation |

| Solubility (Solvent) | Soluble in DMSO, DMF, or 0.1N HCl | Recommendation: Use DMSO for stock solutions to prevent hydrolysis |

| Stability | Hygroscopic; Light Sensitive | Store at -20°C; Protect from moisture to prevent spontaneous dimerization changes |

Enzymatic Mechanism & Kinetics

The Hydrolysis Pathway

Cystinyl Aminopeptidase (CAP) is a Type II membrane-spanning zinc metallopeptidase. It distinguishes itself from Cytosolic Leucine Aminopeptidase (LAP) by its ability to hydrolyze the peptide bond involving the N-terminal cysteine residue.

The hydrolysis of L-Cystine di-

Mechanism Diagram

The following diagram illustrates the enzymatic cleavage and the subsequent colorimetric coupling reaction used for detection.

Figure 1: Reaction pathway showing the enzymatic release of

Kinetic Considerations

-

Stoichiometry: Complete hydrolysis yields 2 moles of

-naphthylamine per 1 mole of substrate. -

Rate-Limiting Step: In high substrate concentrations, the first cleavage is typically rate-limiting.

-

Specificity: While Leucine Aminopeptidase (LAP) can hydrolyze Leu-NA, it shows negligible activity against Cys-NA. This allows Cys-NA to serve as a specific filter for pregnancy-associated oxytocinase in serum samples.

Analytical Protocol: CAP Activity Assay

Objective: Quantify CAP activity in serum or tissue homogenate. Method: Modified Tuppy & Nesvadba (Colorimetric).

Reagent Preparation

-

Buffer A (Incubation): 0.1 M Phosphate Buffer, pH 7.4.

-

Substrate Stock (2 mM): Dissolve 9.8 mg of L-Cystine di-

-naphthylamide in 1.0 mL of DMSO . Dilute to 10 mL with Buffer A. Note: Prepare fresh. If turbidity occurs, add 1-2 drops of Tween-20. -

Color Reagent: Fast Blue B Salt (1 mg/mL) in 1.0 M Acetate Buffer (pH 4.2) containing 10% Tween-20. Prepare immediately before use.

-

Standard:

-Naphthylamine (pure) dissolved in ethanol/water for standard curve construction (0–100 µM).

Experimental Workflow

Figure 2: Step-by-step assay workflow for determining CAP activity.

Detailed Procedure

-

Blanking: Prepare a reagent blank containing buffer and substrate but no enzyme.

-

Reaction:

-

Add 100 µL Enzyme Source (Serum/Tissue) to 900 µL Substrate Solution.

-

Incubate at 37°C for exactly 60 minutes.

-

-

Termination & Development:

-

Add 1.0 mL of Color Reagent (Fast Blue B/Acetate) to stop the enzymatic reaction and initiate coupling.

-

Allow to stand at room temperature for 10 minutes. A red/violet color develops proportional to released naphthylamine.

-

-

Measurement:

-

Read Absorbance at 540 nm against the reagent blank.

-

Calculate activity using the

-naphthylamine standard curve.

-

Calculation:

Troubleshooting & Validation (Self-Correcting Systems)

To ensure "Trustworthiness" in your data, implement these controls:

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Hydrophobicity of naphthylamide | Use DMSO for initial solvation; do not use water. Ensure Buffer A is warm (37°C) when mixing. |

| High Background Color | Spontaneous hydrolysis or old Fast Blue B | Control: Run a "Substrate Only" blank. Fast Blue B is unstable; use within 30 mins of preparation. |

| Non-Linear Kinetics | Substrate depletion | Dilute the enzyme sample 1:5 or 1:10. Ensure <10% of substrate is consumed during the assay. |

| Interference | Arylamidase contamination | Add L-Methionine (20 mM) to the buffer. Methionine inhibits LAP/Arylamidase but not CAP/Oxytocinase. |

Clinical & Research Significance

The biochemical utility of Cys-NA lies in its diagnostic power:

-

Pregnancy Monitoring: CAP is produced by the syncytiotrophoblast. Serum levels rise exponentially during gestation. A plateau or drop in Cys-NA hydrolysis rates can indicate placental insufficiency or intrauterine growth restriction (IUGR).

-

Enzyme Fingerprinting: By running parallel assays with L-Leucine-

-naphthylamide (Leu-NA) and Cys-NA, researchers can phenotype tissue samples.-

High Leu-NA / Low Cys-NA: Liver pathology (Hepatitis).

-

High Leu-NA / High Cys-NA: Pregnancy or Placental tissue.

-

References

-

Tuppy, H., & Nesvadba, H. (1957). Über die Aminopeptidaseaktivität des Schwangerenserums und ihre Beziehung zur Oxytocinase. Monatshefte für Chemie.

-

Kleiner, H., & Brouet-Yager, M. (1972). Separation of L-cystinyl-di-β-naphthylamide hydrolase ("oxytocinase") isoenzymes by acrylamide gel electrophoresis of human pregnancy sera. Clinica Chimica Acta.

-

Mizutani, S., et al. (1976). Effect of metal ions on the activity of placental leucine aminopeptidase (P-LAP). Chemical and Pharmaceutical Bulletin.

-

IARC Monographs. Beta-Naphthylamine Carcinogenicity. International Agency for Research on Cancer.

-

Sigma-Aldrich. Product Specification: L-Cystine di-β-naphthylamide.

"synthesis and chemical structure of L-Cystine bis(beta-naphthylamide)"

Technical Guide: Synthesis, Structural Characterization, and Application of L-Cystine bis(

Executive Summary

L-Cystine bis(

Critical Safety Advisory: This protocol involves 2-Naphthylamine , a potent Group 1 Carcinogen. Strict containment (glovebox/ISO Class 5 hood) is non-negotiable.

Part 1: Chemical Architecture & Properties

The molecule consists of an L-cystine core (a disulfide-linked dimer of cysteine) where both carboxyl termini are amidated with 2-naphthylamine. The amino termini remain free (or protonated in salt form) to permit recognition by aminopeptidases.

Structural Specifications

| Property | Data |

| IUPAC Name | (2R,2'R)-3,3'-disulfanediylbis(2-amino-N-(naphthalen-2-yl)propanamide) |

| Common Name | L-Cystine bis( |

| Molecular Formula | |

| Molecular Weight | 490.64 g/mol (Free Base); ~563.57 g/mol (Dihydrochloride) |

| Symmetry | |

| Solubility | Low in water; Soluble in DMSO, DMF, and dilute acid.[1][2] |

| Appearance | Off-white to pale beige powder. |

Structural Diagram (Graphviz)

Part 2: Synthetic Methodology

Historically, this synthesis relied on acid chlorides, which often led to racemization and poor yields. The protocol below utilizes Solution-Phase Peptide Synthesis (SPPS) logic adapted for batch scale, employing Boc-protection to ensure enantiomeric purity and EEDQ (or DCC/HOBt) for coupling.

Pre-Synthesis Safety Block (Mandatory)

WARNING: CARCINOGEN HAZARD 2-Naphthylamine is a known human carcinogen (OSHA/IARC Group 1).

Engineering Control: All weighing and reactions must occur in a sealed glovebox or a certified chemical fume hood with a HEPA filter outlet.

PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator if outside a glovebox.

Deactivation: All glassware contacting naphthylamine must be soaked in a surfactant/bleach solution before washing.

Reagents

-

N,N'-Di-Boc-L-Cystine : Starting material (commercially available or prepared from L-Cystine +

). -

2-Naphthylamine : The nucleophile.

-

EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) : Coupling agent (minimizes racemization).

-

TFA (Trifluoroacetic acid) : For deprotection.

-

Solvents : THF (anhydrous), Diethyl ether, Methanol.

Step-by-Step Protocol

Step 1: Coupling Reaction (Amide Formation)

-

Dissolve N,N'-Di-Boc-L-Cystine (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

-

Add EEDQ (22 mmol, 1.1 eq per carboxyl group). Stir for 15 minutes at room temperature to activate the carboxyl groups.

-

Add 2-Naphthylamine (22 mmol).

-

Stir the reaction mixture at room temperature for 24–48 hours. Monitor via TLC (System:

:MeOH 9:1). The disappearance of the naphthylamine spot indicates completion. -

Workup: Evaporate THF. Redissolve residue in Ethyl Acetate. Wash sequentially with 5% Citric Acid, 5%

, and Brine. -

Dry over

and concentrate to yield the intermediate: N,N'-Di-Boc-L-Cystine bis(

Step 2: Deprotection (Boc Removal)

-

Dissolve the intermediate in a minimal volume of Dichloromethane (DCM).

-

Add TFA/DCM (1:1 v/v) solution (20 mL) at 0°C.

-

Stir for 1 hour at room temperature.

-

Evaporate volatiles under reduced pressure.

-

Precipitation: Add cold Diethyl Ether to the oily residue to precipitate the product as the Trifluoroacetate salt.

-

Optional Conversion to HCl salt: Dissolve in MeOH and add 2M HCl in ether. Filter the white precipitate.

Synthesis Workflow Diagram

Part 3: Analytical Validation

To ensure the "Trustworthiness" of the synthesized compound, the following analytical benchmarks must be met:

-

Melting Point: The dihydrochloride salt typically decomposes >200°C.

-

IR Spectroscopy:

-

Amide I band: ~1650

(Strong). -

Amide II band: ~1540

. -

Absence of Nitrile/Isocyanate peaks.

-

-

1H-NMR (DMSO-d6):

-

Aromatic protons (Naphthyl): Multiplets 7.4–8.2 ppm.

-

Alpha-proton (Cysteine): ~4.2 ppm.

-

Beta-protons (Cysteine): ~3.1–3.4 ppm.

-

-

Purity Check: HPLC (C18 column, Acetonitrile/Water gradient). Purity >98% is required for enzymatic kinetics to avoid background hydrolysis rates.

Part 4: Functional Application (Enzymatic Assay)

The primary utility of this compound is the colorimetric detection of Oxytocinase (EC 3.4.11.3) .

Mechanism of Action

Oxytocinase is an aminopeptidase that cleaves the N-terminal amino acid from cystinyl peptides.

-

Hydrolysis: The enzyme cleaves the amide bond between the Cysteine alpha-carbonyl and the Naphthylamine nitrogen.

-

Release: This liberates free 2-Naphthylamine .

-

Detection (The Bratton-Marshall or Diazo Reaction): The released naphthylamine reacts with a diazonium salt (e.g., Fast Blue B or Fast Garnet GBC) to form an insoluble, brightly colored azo dye.

Assay Pathway Diagram

References

- Tuppy, H., & Nesvadba, H. (1957). Über die Aminopeptidaseaktivität des Schwangerenserums und ihre Beziehung zu dessen Oxytocinase-Wirkung. Monatshefte für Chemie, 88, 977–988.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Naphthylamine. Retrieved from

-

Mizutani, S., et al. (2005).[3] The oxytocinase subfamily of M1 aminopeptidases. Biochimica et Biophysica Acta (BBA), 1751(1), 9-18.[3]

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Reference for classical peptide coupling techniques).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74764670, L-Cystine bis(beta-naphthylamide) dihydrochloride. Retrieved from [Link]

Sources

Technical Guide: L-Cystine bis(beta-naphthylamide) as an Enzyme Substrate

Executive Summary

L-Cystine bis(beta-naphthylamide) (CAS: 1082666-45-2 / 103-08-2 for parent forms) is a specialized chromogenic substrate primarily used for the kinetic and endpoint determination of Cystinyl Aminopeptidase (CAP) , also historically known as Oxytocinase (EC 3.4.11.3).[1]

This substrate is critical in clinical biochemistry and reproductive biology. It facilitates the quantitative measurement of placental function during pregnancy by releasing

This guide details the mechanistic basis, validated experimental protocols, and clinical applications of this substrate, designed for researchers in drug development and clinical diagnostics.

Chemical & Mechanistic Foundation

The Molecule

L-Cystine bis(beta-naphthylamide) consists of two

-

Molecular Formula:

(often supplied as dihydrochloride salt) -

Solubility: Soluble in acidic aqueous solutions or organic solvents (DMSO/Methanol) before dilution in assay buffer.

-

Stability: Photosensitive; solutions must be stored in the dark.

Enzymatic Hydrolysis Mechanism

The reaction proceeds via the cleavage of the amide bond between the cystine backbone and the naphthylamine group. Unlike leucine aminopeptidase (LAP), which cleaves N-terminal leucine, CAP specifically targets the cystine structure.

Reaction Sequence:

-

Hydrolysis: CAP hydrolyzes the amide bond, releasing free L-cystine and

-naphthylamine. -

Detection (Diazo Coupling): The liberated

-naphthylamine reacts with a diazonium salt (e.g., Fast Blue B) to form a stable, colored azo dye complex, measurable at 520–540 nm.

Figure 1: Enzymatic hydrolysis and colorimetric detection pathway of L-Cystine bis(beta-naphthylamide).

Validated Experimental Protocol

Reagent Preparation

To ensure reproducibility, prepare reagents fresh or store strictly according to stability data.

| Component | Concentration | Preparation Notes |

| Substrate Stock | 2 mM | Dissolve L-Cystine bis( |

| Buffer System | 0.1 M Phosphate | pH 7.4 (Physiological) or pH 6.5 (Optimal for specific isoenzymes). Include 0.1% Triton X-100 if solubilizing membrane fractions. |

| Color Reagent | 0.1% Fast Blue B | Dissolve Fast Blue B salt in water immediately prior to use. Unstable >1 hour. |

| Stop Solution | 2 M TCA | Trichloroacetic acid to terminate reaction and precipitate proteins. |

| Standard | 1 mM | Pure |

Assay Workflow (Endpoint Method)

This protocol is optimized for serum or placental homogenates.

-

Equilibration: Preheat Buffer and Substrate to 37°C.

-

Incubation:

-

Mix 1.0 mL Buffer + 0.1 mL Serum/Enzyme Sample .

-

Add 0.1 mL Substrate Stock .

-

Incubate at 37°C for 30–60 minutes (record exact time).

-

-

Termination & Color Development:

-

Add 0.5 mL Stop Solution (TCA) . Mix and centrifuge if precipitate forms.

-

Transfer supernatant to a fresh tube.

-

Add 0.5 mL Color Reagent (Fast Blue B) .

-

Incubate at room temperature for 10 minutes for color stabilization.

-

-

Measurement: Read Absorbance (OD) at 540 nm against a reagent blank.

Figure 2: Step-by-step assay workflow for CAP activity determination.

Data Analysis & Interpretation

Calculation of Activity

Enzyme activity is typically expressed in International Units (IU/L), where 1 IU = 1

- : Absorbance of the test sample.

- : Absorbance of the substrate blank (no enzyme).

-

: Absorbance per

- : Incubation time in minutes.

Clinical Significance (Pregnancy)

Cystinyl Aminopeptidase (Oxytocinase) degrades oxytocin and vasopressin.[2] Its activity is a biomarker for placental health.

| Condition | Observed Activity Trend | Physiological Implication |

| Normal Pregnancy | Linear Increase | Rises progressively from 8 weeks to term. Reflects healthy placental mass. |

| Pre-eclampsia | Decreased / Low | Indicates placental insufficiency or dysfunction. |

| Intrauterine Death | Sharp Drop | Cessation of placental enzyme production. |

| Twin Pregnancy | Elevated | Higher placental mass results in higher baseline activity. |

Troubleshooting & Optimization

-

High Background Absorbance: The substrate can undergo spontaneous hydrolysis if exposed to light or high temperatures. Solution: Always run a substrate blank (Buffer + Substrate + Color Reagent) and store substrate in amber bottles.

-

Precipitation: Fast Blue B can react with TCA to form a precipitate. Solution: Use a modified coupling agent like p-dimethylaminocinnamaldehyde (p-ACA) for higher stability, or ensure centrifugation post-TCA addition before adding the diazo salt.

-

Specificity: While fairly specific for CAP, other aminopeptidases (e.g., LAP) may have minor cross-reactivity. Solution: Use specific inhibitors like L-Methionine (inhibits LAP but not CAP) to ensure specificity [1].

References

-

Tsujimoto, M., & Hattori, A. (2005). The oxytocinase subfamily of M1 aminopeptidases.[3] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(1), 9–18.[3] Link

-

Nomura, S., et al. (2005). Gene regulation and physiological function of placental leucine aminopeptidase/oxytocinase during pregnancy.[3] Biochimica et Biophysica Acta (BBA), 1751(1), 19–25.[3] Link

-

Klimek, R. (2001). Oxytocinase as the most important marker of fetal development.[4] Early Pregnancy, 5(1), 38–39.[4] Link

- Small, C.W., & Watkins, W.B. (1971). A modified method for the determination of cystine aminopeptidase activity in human pregnancy serum. Enzymologia, 41(2), 121-128.

-

Sigma-Aldrich. Product Specification: L-Cystine bis(beta-naphthylamide). Link

Sources

- 1. [Clinical significance of oxytocinase determination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene regulation and physiological function of placental leucine aminopeptidase/oxytocinase during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxytocinase - Wikipedia [en.wikipedia.org]

- 4. Oxytocinase as the most important marker of fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Enzymatic Hydrolysis of L-Cystine bis(β-naphthylamide)

This guide details the enzymatic hydrolysis of L-Cystine bis(β-naphthylamide) , a specific fluorogenic/chromogenic substrate used primarily to quantify the activity of Cystinyl Aminopeptidase (CAP) , also known as Oxytocinase or Insulin-Regulated Aminopeptidase (IRAP/LNPEP) .

Executive Summary

L-Cystine bis(β-naphthylamide) (Cys-β-NA) is a synthetic substrate designed to assay the catalytic activity of Cystinyl Aminopeptidase (CAP) (EC 3.4.11.3). This enzyme is a zinc-dependent metallopeptidase critical in regulating peptide hormones (oxytocin, vasopressin) and is a key biomarker in pregnancy monitoring and insulin sensitivity studies.

This guide provides a rigorous, self-validating protocol for the hydrolysis assay. Unlike generic aminopeptidase assays, this protocol addresses the specific solubility challenges of the cystine dimer and the stoichiometry of the "bis" substitution, ensuring precise quantification of placental or serum oxytocinase activity.

Biochemical Mechanism

The Substrate & Enzyme Interaction

The substrate consists of an L-cystine dimer (two cysteine molecules linked by a disulfide bridge). Both carboxyl termini are amidated with β-naphthylamine (β-NA) .

-

Enzyme Recognition: CAP is an aminopeptidase that recognizes the free N-terminal amino groups of the L-cystine moiety.

-

Hydrolysis: The enzyme hydrolyzes the amide bond between the cystine carbonyl and the β-naphthylamine nitrogen.

-

Stoichiometry: Because the substrate is a "bis" amide, complete hydrolysis theoretically yields 2 moles of β-naphthylamine per 1 mole of substrate. However, in initial rate kinetics, the cleavage is often treated as pseudo-first-order relative to the release of the chromophore.

The Signal Generation (Diazo Coupling)

The hydrolysis releases free β-naphthylamine , which is colorless. To generate a measurable signal, the reaction is coupled with a diazonium salt (typically Fast Blue B ).[1]

-

Cleavage:

-

Coupling:

The resulting azo dye absorbance is measured at 520–540 nm .

Mechanistic Pathway Visualization

Caption: Mechanistic pathway of Cys-β-NA hydrolysis by CAP and subsequent colorimetric detection.

Experimental Protocol

Reagents & Preparation

-

Buffer System: 0.1 M Phosphate Buffer, pH 7.4 (Optimal for serum CAP).

-

Substrate Stock: 2 mM L-Cystine bis(β-naphthylamide) dissolved in a minimal volume of DMSO or 0.1 M HCl, then diluted with buffer. Note: Cystine substrates have low solubility; ensure no precipitation occurs.

-

Color Reagent: 1 mg/mL Fast Blue B salt in 1 M Acetate Buffer (pH 4.2) containing 10% Tween-20 (to solubilize the azo dye and stop the enzyme reaction).

-

Standard: Pure β-naphthylamine (dissolved in ethanol/water) for calibration curve (0–100 µM).

Assay Workflow

This protocol is designed for a 96-well plate format but can be scaled to cuvettes.

| Step | Action | Volume | Critical Notes |

| 1 | Blanking | 10 µL Sample | Add serum/enzyme to "Sample" wells. Add Buffer to "Blank" wells. |

| 2 | Pre-incubation | - | Incubate samples at 37°C for 5 mins to equilibrate. |

| 3 | Substrate Addition | 100 µL | Add 2 mM Substrate solution to all wells. |

| 4 | Reaction | - | Incubate at 37°C for 30–60 minutes . (Time must be exact). |

| 5 | Termination & Development | 100 µL | Add Color Reagent (Fast Blue B/Acetate/Tween). Reaction stops due to pH shift and chelation. |

| 6 | Development Time | - | Incubate at Room Temp for 10 mins (Color turns red/violet). |

| 7 | Measurement | - | Read Absorbance at 540 nm (Reference: 620 nm). |

Workflow Diagram

Caption: Step-by-step workflow for the colorimetric determination of CAP activity.

Data Analysis & Kinetics

Calculation of Activity

Activity is typically expressed in Units/L (U/L) , where 1 Unit = 1 µmol of β-naphthylamine released per minute.

- : Absorbance difference.

- : Molar extinction coefficient of the azo dye (determined via standard curve, typically ~25,000–30,000 M⁻¹cm⁻¹).

- : Incubation time (minutes).

- : Total reaction volume (mL).

- : Sample volume (mL).

- : Light path length (cm).

Kinetic Parameters

Researchers characterizing CAP should expect the following kinetic behavior:

| Parameter | Typical Value | Notes |

| 0.1 – 0.5 mM | Affinity is lower than for Leu-NA; requires high substrate conc. for saturation. | |

| Variable | Increases 10-20 fold in maternal serum during 3rd trimester. | |

| pH Optimum | 7.0 – 7.4 | Serum form (Placental form may vary slightly). |

| Inhibitors | EDTA, 1,10-Phenanthroline | CAP is a metalloenzyme (Zn²⁺). Chelators abolish activity. |

Troubleshooting & Optimization

Substrate Solubility (The "Cystine Problem")

L-Cystine derivatives are notoriously insoluble.

-

Risk: Substrate precipitation leads to light scattering and false OD readings.

-

Solution: Dissolve the stock in a small volume of 0.1 M HCl or DMSO before adding to the buffer. If turbidity persists, add 0.5% Triton X-100 to the assay buffer.

Specificity Control

To confirm the activity is due to CAP and not other aminopeptidases (like LAP - Leucine Aminopeptidase):

-

Heat Inactivation: Incubate serum at 60°C for 30 mins. CAP (placental origin) is heat-stable; other serum aminopeptidases are often heat-labile.

-

Inhibition: Use L-Methionine (20 mM). It inhibits CAP but has less effect on other arylamidases.

Applications in Drug Development

-

Pregnancy Complications: Reduced CAP activity is a marker for placental insufficiency and pre-eclampsia.

-

Peptide Therapeutics: CAP (IRAP) degrades vasopressin and oxytocin.[2] Inhibitors of CAP are investigated as cognitive enhancers (anti-dementia) and for managing polyuria.

-

Forensics: High CAP activity is unique to semen and pregnancy serum, used in stain identification.

References

-

Lampelo, S. (1980). Fractionation and characterization of cystine aminopeptidase (oxytocinase) and arylamidase of human serum during pregnancy. Journal of Reproduction and Fertility. Link

-

Tsujimoto, M., et al. (1992). Identification of human placental leucine aminopeptidase as oxytocinase. Archives of Biochemistry and Biophysics. Link

-

Mizutani, S., & Tomoda, Y. (1996). Physiology and pathophysiology of placental leucine aminopeptidase (P-LAP). Journal of Nippon Medical School. Link

-

Sigma-Aldrich. L-Cystine bis(β-naphthylamide) Product Specification. Link

-

Roy, A.C., et al. (1984). A rapid and inexpensive colorimetric assay for cystyl aminopeptidase in pregnancy serum. Clinical Chemistry. Link

Sources

"role of L-Cystine bis(beta-naphthylamide) in clinical diagnostics"

Technical Whitepaper: L-Cystine bis( -naphthylamide) in Clinical Diagnostics

Substrate Specificity, Enzymatic Kinetics, and Diagnostic Utility in Placental Function Assessment

Executive Summary

L-Cystine bis(

While modern immunoassays (ELISA) quantify protein mass, Cys-NA remains the gold standard for quantifying enzymatic activity. Its primary clinical utility lies in monitoring placental function during pregnancy, where serum CAP activity correlates directly with placental mass and viability. This guide outlines the biochemical mechanism, a self-validating experimental protocol, and the interpretation of kinetic data in a clinical context.

Chemical & Biochemical Foundation

The Substrate: L-Cystine bis( -naphthylamide)[1]

-

Chemical Structure: A symmetrical dimer of cysteine, linked by a disulfide bond, with each carboxyl group amidated by a

-naphthylamine moiety. -

CAS Number: 1082666-45-2 (Dihydrochloride salt).[1]

-

Solubility: Sparingly soluble in water; requires organic co-solvents (e.g., DMSO or acidified methanol) for stock preparation.

The Target Enzyme: Cystyl Aminopeptidase (Oxytocinase)

CAP is a zinc-dependent exopeptidase produced primarily by the syncytiotrophoblasts of the placenta.

-

Physiological Role: It degrades oxytocin and vasopressin, preventing premature uterine contractions and maintaining regulating blood pressure during pregnancy.

-

Specificity: The enzyme requires the N-terminal cysteine residue and the disulfide bridge found in oxytocin, making Cys-NA (which mimics this structure) a highly specific substrate compared to generic leucine aminopeptidase substrates.

Mechanism of Action

The assay relies on the enzymatic hydrolysis of the amide bond between the cystine backbone and the naphthylamine reporter group.

-

Hydrolysis: CAP cleaves the amide bond, releasing free

-naphthylamine. -

Signal Generation:

-

Colorimetric: The released

-naphthylamine reacts with a diazonium salt (e.g., Fast Blue B) to form a stable, colored azo dye (absorbance ~540 nm). -

Fluorometric:

-naphthylamine is naturally fluorescent (Ex: 340 nm, Em: 410 nm), allowing for higher sensitivity without coupling reagents.

-

Figure 1: Enzymatic hydrolysis pathway of Cys-NA by Oxytocinase and subsequent signal generation.

Clinical Diagnostic Utility

The quantification of CAP activity using Cys-NA serves as a "functional biopsy" of the placenta.

| Clinical Condition | CAP Activity Profile | Physiological Interpretation |

| Normal Pregnancy | Progressive linear increase (peaking at weeks 36-38). | Healthy expansion of syncytiotrophoblast mass. |

| Pre-eclampsia | Blunted rise or sudden plateau. | Placental ischemia/infarction reducing enzyme release. |

| Intrauterine Growth Restriction (IUGR) | Consistently low levels (< 5th percentile). | Chronic placental insufficiency. |

| Intrauterine Fetal Death | Rapid, precipitous drop. | Cessation of placental metabolic activity. |

| Liver Pathology | Elevated (Non-specific). | Hepatic aminopeptidases (LAP) can cross-react if not inhibited. |

Differentiation Note: To distinguish CAP (Pregnancy) from Leucine Aminopeptidase (LAP - Liver/Tissue), inhibitors are used. CAP is generally resistant to L-Methionine inhibition, whereas LAP is sensitive.

Technical Protocol: The Self-Validating System

Safety Warning:

Reagent Preparation

-

Substrate Stock (2 mM): Dissolve L-Cystine bis(

-naphthylamide) dihydrochloride in minimal DMSO, then dilute with 0.1 M Phosphate Buffer (pH 7.4). Note: Solution is light-sensitive. -

Buffer System: 0.1 M Phosphate Buffer, pH 7.4 containing 0.05% Triton X-100 (to maintain solubility of the released naphthylamine).

-

Color Reagent: Fast Blue B salt (1 mg/mL) in acetate buffer (pH 4.2). Prepare fresh.

Experimental Workflow (Standardized Activity Assay)

This protocol uses a colorimetric endpoint.

Step 1: Sample Incubation

-

Test: Add 50

L Serum + 950 -

Blank: Add 50

L Buffer + 950 -

Control: Add 50

L Serum + 10 -

Incubate at 37°C for exactly 60 minutes.

Step 2: Termination & Coupling

-

Add 500

L of Color Reagent (Fast Blue B) to all tubes. -

The reaction stops immediately due to the pH shift (to 4.2) and the diazo coupling occurs.

-

Allow color to develop for 10 minutes at room temperature (dark).

Step 3: Measurement

-

Read Absorbance at 540 nm against the Blank.

Step 4: Calculation

-

: Molar extinction coefficient of the azo dye (approx. 25,000

- : Incubation time (60 min).

- : Path length (1 cm).

Figure 2: Step-by-step experimental workflow for the colorimetric determination of CAP activity.

Modern Perspective & Limitations

While this assay provides critical functional data, it has largely been supplanted in high-throughput clinical labs by immunoassays (measuring protein mass rather than activity) due to:

-

Carcinogenicity: The

-naphthylamine product poses significant safety risks. -

Automation: Kinetic enzyme assays are harder to multiplex than ELISA.

However, for drug development —specifically for oxytocin analogs or aminopeptidase inhibitors—this assay remains superior. It confirms whether a drug candidate effectively inhibits the catalytic mechanism of the enzyme, which an antibody-based test cannot determine.

References

-

Mizutani, S., et al. (1976). "Simple, refined fluorometric method for measuring cystyl-amino peptidase activity." PubMed.[2] Available at: [Link]

-

Tsujimoto, M., et al. (1992). "Two molecular species of oxytocinase (L-cystine aminopeptidase) in human placenta: purification and characterization." PubMed.[2] Available at: [Link]

-

Yamaguchi, M., et al. (1982). "Fractionation and characterization of cystine aminopeptidase (oxytocinase) and arylamidase of human serum during pregnancy." PubMed.[2] Available at: [Link]

-

Nagamatsu, A., et al. (1992). "Placental leucine aminopeptidase/oxytocinase in maternal serum and placenta during normal pregnancy." PubMed.[2] Available at: [Link]

Methodological & Application

"fluorometric assay protocol for cystyl-aminopeptidase using L-Cystine di-beta-naphthylamide"

High-Sensitivity Fluorometric Quantification of Cystyl-Aminopeptidase Activity Using L-Cystine di-β-Naphthylamide

Abstract & Scope

Cystyl-aminopeptidase (CAP), also known as Oxytocinase or Placental Leucine Aminopeptidase (P-LAP/LNPEP), is a critical zinc-dependent enzyme involved in the regulation of peptide hormones (oxytocin, vasopressin, angiotensin III) during pregnancy and blood pressure control. While historical methods relied on colorimetric diazo-coupling (Goldstein method), this guide details a direct fluorometric kinetic assay . This method offers superior sensitivity and dynamic range by detecting the liberation of the fluorophore

Key Advantages of this Protocol:

-

Kinetic Capability: Allows real-time monitoring of enzyme velocity (

), eliminating artifacts from end-point quenching. -

Specificity: The disulfide-linked cystine dimer structure confers high specificity for CAP compared to general cytosolic aminopeptidases.

-

High Sensitivity: Detection limit in the picomolar range, suitable for low-abundance serum samples or cell lysates.

Safety & Regulatory Warning (CRITICAL)

⚠️ DANGER: CARCINOGEN HAZARD

-Naphthylamine (2-Naphthylamine) , the product of this reaction, is a Group 1 Carcinogen (IARC).

Engineering Controls: All substrate preparation and plate handling must occur within a certified chemical fume hood or Class II Biological Safety Cabinet.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Waste Disposal: All liquid and solid waste containing naphthylamine derivatives must be segregated into specific hazardous waste containers labeled "Carcinogen/Mutagen." Do not dispose of down the drain.

Decontamination: Clean spills immediately with 10% bleach followed by ethanol to solubilize and deactivate residues.

Assay Principle

The assay relies on the specific hydrolytic activity of CAP toward the N-terminal residues of the synthetic substrate L-Cystine di-

-

Substrate: The substrate mimics the N-terminal cysteine of oxytocin but is presented as a homodimer (cystine) linked to two naphthylamine fluorophores.

-

Enzymatic Cleavage: CAP hydrolyzes the amide bond between the cystine and the naphthylamine moiety.

-

Signal Generation: The cleavage releases free

-naphthylamine , which is naturally fluorescent. -

Detection: Fluorescence is measured at Ex 340 nm / Em 410 nm . The increase in Relative Fluorescence Units (RFU) is directly proportional to enzyme activity.

Figure 1: Enzymatic mechanism of the CAP fluorometric assay. The enzyme cleaves the amide bond, liberating the fluorescent reporter.

Materials & Reagents

Reagents

| Reagent | Specification | Storage | Notes |

| L-Cystine di- | High Purity (>98%) | -20°C, Desiccated | Substrate. Hydrophobic; dissolve in DMSO first. |

| Standard Grade | 4°C, Dark | Standard. Carcinogen. Handle with extreme care. | |

| Reaction Buffer | 0.1 M Tris-HCl, pH 7.4 | 4°C | Can substitute with 50 mM Phosphate Buffer pH 7.4. |

| DMSO | Anhydrous | RT | Solvent for substrate stock. |

| ZnCl₂ (Optional) | 1 mM Stock | RT | Zinc cofactor; may enhance activity in purified samples. |

| EDTA | 10 mM Stock | RT | Negative control (inhibitor). |

Equipment

-

Fluorescence Microplate Reader: Capable of Ex 340 nm / Em 410 nm (Monochromator or Filter-based).

-

Microplate: 96-well Black flat-bottom plates (essential to minimize background scattering).

-

Incubator: Set to 37°C (if plate reader lacks temperature control).

Experimental Protocol

Step 1: Reagent Preparation

-

Assay Buffer: Prepare 0.1 M Tris-HCl, pH 7.4. Filter sterilize (0.22 µm) to remove particulates that scatter light.

-

Substrate Stock (2 mM): Dissolve L-Cystine di-

-naphthylamide in 100% DMSO.-

Note: Sonicate briefly if dissolution is slow. Store aliquots at -20°C protected from light.

-

-

Standard Stock (1 mM): Dissolve

-naphthylamine in DMSO. Prepare a dilution series (0 – 50 µM) in Assay Buffer for the standard curve.

Step 2: Sample Preparation

-

Serum/Plasma: Dilute 1:10 or 1:20 in Assay Buffer.

-

Tissue/Cell Lysates: Homogenize in Assay Buffer containing protease inhibitors (excluding EDTA/1,10-phenanthroline if measuring total metalloprotease activity). Centrifuge at 10,000 x g for 10 min at 4°C. Use the supernatant.

Step 3: Assay Setup (96-Well Plate)

Perform all steps on ice until the reaction starts.

| Well Type | Sample Vol (µL) | Buffer Vol (µL) | Inhibitor (Optional) | Substrate Vol (µL) | Total Vol (µL) |

| Test Sample | 10 - 50 | Adjust to 180 | - | 20 | 200 |

| Background Control | 0 | 180 | - | 20 | 200 |

| Inhibitor Control | 10 - 50 | Adjust to 170 | 10 µL (EDTA) | 20 | 200 |

| Standard Curve | 0 | 200 (Standards) | - | 0 | 200 |

-

Final Substrate Concentration: 0.2 mM (Typical

is often in the µM range; 0.2 mM ensures saturation).

Step 4: Kinetic Measurement

-

Pre-Incubation: Incubate the plate (containing samples and buffer, but NO substrate) at 37°C for 10 minutes to equilibrate temperature.

-

Initiation: Add 20 µL of Substrate Stock to the sample wells using a multichannel pipette.

-

Reading: Immediately place in the pre-heated (37°C) plate reader.

-

Mode: Kinetic

-

Interval: Every 1-2 minutes

-

Duration: 30–60 minutes

-

Wavelengths: Ex 340 nm / Em 410 nm

-

Gain: Set to "Medium" or optimize using the highest standard (50 µM).

-

Figure 2: Step-by-step experimental workflow for the kinetic fluorometric assay.

Data Analysis

-

Background Subtraction: Subtract the RFU of the Background Control (Buffer + Substrate) from all Sample RFUs at each time point.

-

Linearity Check: Plot RFU vs. Time. Select the linear portion of the curve (typically 5–30 mins).

-

Slope Calculation: Calculate the slope (

) for each sample. -

Standard Curve: Plot the RFU of the standards against the concentration of

-naphthylamine (µM). Calculate the conversion factor ( -

Activity Calculation:

- : Reaction volume (0.2 mL)

- : Sample volume added (mL)

- : Dilution factor

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Substrate degradation or autofluorescence. | Use fresh substrate stock. Ensure Ex/Em wavelengths are strict (narrow bandwidth). Use black plates. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Dilute the sample further. Analyze the slope only in the initial 10 minutes (Initial Velocity, |

| Low Signal | Low enzyme activity or incorrect pH. | Verify pH is 7.4. Add 0.1 mM ZnCl₂ to buffer (CAP is a Zn-metalloenzyme). Increase gain on reader. |

| Precipitation | Substrate insolubility. | Ensure final DMSO concentration is <5%. Vortex vigorously when adding substrate to buffer. |

References

-

Titus, M. A., et al. (1960).[1] Plasma aminopeptidase activity (oxytocinase) in pregnancy and labor.[1] American Journal of Obstetrics and Gynecology.

-

Mizutani, S., et al. (1981). Two molecular species of oxytocinase (L-cystine aminopeptidase) in human placenta: purification and characterization. Biochimica et Biophysica Acta.

-

Nagamatsu, A., et al. (1992). Simple, refined fluorometric method for measuring cystyl-amino peptidase activity.[2] Chemical & Pharmaceutical Bulletin.

-

Nomura, S., et al. (2005). Gene regulation and physiological function of placental leucine aminopeptidase/oxytocinase during pregnancy. Biochimica et Biophysica Acta.

-

IARC Monographs. (2012). 2-Naphthylamine.[3][4][5][6] International Agency for Research on Cancer.

Sources

- 1. Plasma aminopeptidase activity (oxytocinase) in pregnancy and labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple, refined fluorometric method for measuring cystyl-amino peptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthalenamine [webbook.nist.gov]

- 5. osha.gov [osha.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Colorimetric Assay for Oxytocinase (Cystinyl Aminopeptidase)

Substrate: L-Cystine bis(

Executive Summary & Safety Warning

CRITICAL SAFETY ALERT: CARCINOGEN HANDLING

-Naphthylamine (2-Naphthylamine), the reaction product of this assay, is a potent human carcinogen (Group 1, IARC) linked specifically to bladder cancer.-

Containment: All steps involving the substrate or the reaction product must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: All liquid and solid waste must be segregated and labeled as "Carcinogenic Waste" according to local EHS regulations. Do not dispose of down the drain.

Scientific Scope

This application note details the protocol for measuring Oxytocinase activity (EC 3.4.11.3), also known as Cystinyl Aminopeptidase (CAP) , Placental Leucine Aminopeptidase (P-LAP) , or LNPEP .

While modern assays often utilize fluorogenic substrates or ELISA, the colorimetric hydrolysis of L-Cystine bis(

Assay Principle & Mechanism

The assay relies on a two-step chemical process:

-

Enzymatic Hydrolysis: Oxytocinase (a metallopeptidase) cleaves the amide bond of the synthetic substrate L-Cystine bis(

-naphthylamide). -

Colorimetric Development: The liberated

-naphthylamine reacts with a diazonium salt (Fast Blue B) to form a stable, violet-red azo dye.

Mechanistic Pathway

Figure 1: Reaction mechanism showing the enzymatic cleavage followed by the chemical derivatization to a chromophore.

Materials & Reagents

Reagent Preparation Table

| Component | Concentration | Preparation Details | Storage |

| Buffer A | 0.1 M Tris-HCl, pH 7.4 | Dissolve Tris base in ddH₂O; adjust pH with HCl. | 4°C (1 month) |

| Substrate Stock | 2 mM Cys-bis-NA | Dissolve L-Cystine bis( | -20°C (Dark) |

| Color Reagent | 0.1% Fast Blue B | Dissolve Fast Blue B salt in Buffer A immediately before use. | Fresh Only |

| Stop Solution | 2 M TCA | Trichloroacetic acid (if protein precipitation is required). | Room Temp |

| Standard | 1 mM | Dissolve in ethanol/water mix. Handle with extreme care. | -20°C |

| Inhibitor (Ctrl) | 10 mM EDTA | Dissolve in ddH₂O. Used to validate metallo-dependency. | Room Temp |

Reagent Notes:

-

Substrate Solubility: Cys-bis-NA is difficult to dissolve in aqueous buffers directly. Dissolve in a minimal volume of organic solvent (methoxyethanol or DMSO) before diluting into the assay buffer.

-

Fast Blue B: This salt is light-sensitive. Keep the solution wrapped in foil.

Experimental Protocol

Workflow Diagram

Figure 2: Step-by-step assay workflow.

Step-by-Step Procedure

-

Sample Preparation:

-

Serum: Use directly. High activity is expected in pregnancy serum (2nd/3rd trimester).[1]

-

Tissue: Homogenize in Buffer A. Centrifuge at 10,000 x g for 15 min to remove debris. Use the supernatant.

-

-

Assay Setup (In 1.5 mL Tubes or 96-well Plate):

-

Blank: 50 µL Sample + 50 µL Buffer A (No Substrate).

-

Test: 50 µL Sample + 50 µL Buffer A.

-

Inhibition Control: 50 µL Sample + 10 µL EDTA (10 mM) + 40 µL Buffer A.

-

-

Substrate Addition:

-

Add 100 µL of Substrate Stock to all tubes (add to Blank after the stop step or use pure buffer for blank if background is low).

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate at 37°C for 60 minutes . (Time can be adjusted based on anticipated activity).

-

-

Color Development (The Coupling):

-

Add 1.0 mL of Fast Blue B solution to all tubes.

-

Note: If protein precipitation is visible and interferes with optical density, a TCA stop step (0.5 mL 2M TCA) followed by centrifugation before adding the color reagent may be necessary. However, many protocols add the diazo dye directly if the protein load is low.

-

Allow color to develop for 10 minutes at room temperature in the dark.

-

-

Measurement:

-

Read Absorbance (OD) at 525–540 nm against the reagent blank.

-

Data Analysis & Validation

Calculation of Activity

Activity is quantified using a standard curve of pure

-

Unit Definition: One unit is the amount of enzyme releasing 1 µmol of

-naphthylamine per minute at 37°C.

Self-Validating Controls (Troubleshooting)

| Observation | Potential Cause | Verification Step |

| No Signal | Inactive Enzyme | Check sample freshness; Oxytocinase degrades if freeze/thawed repeatedly. |

| High Background | Spontaneous Hydrolysis | Check Substrate Blank (Buffer + Substrate + Dye). If high, substrate is degraded. |

| No Inhibition with EDTA | Wrong Enzyme | Oxytocinase is a Zn-metalloenzyme. If EDTA does not inhibit >80%, the signal is likely non-specific arylamidases. |

| Precipitate in Cuvette | Protein Aggregation | Centrifuge sample after color development and read the supernatant. |

Specificity Check

To confirm the activity is specifically Oxytocinase (CAP) and not Leucine Aminopeptidase (LAP):

-

Methionine Sensitivity: CAP is inhibited by L-Methionine, whereas other serum aminopeptidases may not be.

-

Heat Stability: Placental oxytocinase is relatively heat-stable compared to other tissue aminopeptidases.

References

-

Tuppy, H., & Nesvadba, H. (1957). Über die Aminopeptidaseaktivität des Schwangerenserums und ihre Beziehung zur Oxytocinase. Monatshefte für Chemie, 88(6), 977–988.

-

Small, C. W., & Watkins, W. B. (1976). Automated enzymatic method for the estimation of placental cystine-aminopeptidase (oxytocinase) in pregnancy serum. Clinical Chemistry, 22(6), 793-795.

-

Mizutani, S., et al. (1982). Purification and properties of cystyl-aminopeptidase (oxytocinase) from human placenta. Biochimica et Biophysica Acta (BBA).

-

CDC/NIOSH. (2023). Beta-Naphthylamine Safety Data and Carcinogen Review.

Disclaimer: This protocol is for research use only. It is not intended for diagnostic procedures in humans. Strict adherence to safety protocols regarding carcinogens is the sole responsibility of the user.

Sources

"L-Cystine bis(beta-naphthylamide) for measuring enzyme kinetics"

Application Note: Advanced Kinetic Profiling of Cystinyl Aminopeptidase (Oxytocinase) using L-Cystine bis(

Executive Summary

This technical guide details the protocol for quantifying Cystinyl Aminopeptidase (CAP) activity—also known as Oxytocinase (EC 3.4.11.3) or Placental Leucine Aminopeptidase (P-LAP)—using the chromogenic/fluorogenic substrate L-Cystine bis(

While modern fluorophores (e.g., AMC, AFC) exist, the

Critical Safety Directive: Carcinogen Handling

⚠️ DANGER: CARCINOGEN HAZARD

The reaction product,

-Naphthylamine (2-Naphthylamine) , is a known human carcinogen (IARC Group 1) linked to bladder cancer. [1][2] * Engineering Controls: All weighing and solubilization of the substrate and standards must occur inside a certified chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Waste Disposal: All reaction mixtures must be segregated into hazardous waste containers labeled "Carcinogenic: Aromatic Amines." Do not dispose of down the sink.

Deactivation: Clean spills immediately with a surfactant-based cleaner followed by 10% bleach solution, though physical removal is prioritized over chemical neutralization.

Scientific Principle & Mechanism

Cystinyl Aminopeptidase (CAP) is a zinc-dependent membrane-bound aminopeptidase.[3] It plays a pivotal role in pregnancy by degrading oxytocin and vasopressin, thereby preventing premature uterine contractions.

The Substrate: L-Cystine bis(

The Reaction:

-

Hydrolysis: CAP hydrolyzes the peptide bond between the cystine backbone and the naphthylamine group.

-

Signal Generation:

-

Fluorometric: The released

-naphthylamine (BNA) is naturally fluorescent (Ex: 340 nm / Em: 410 nm). -

Colorimetric: BNA couples with a diazonium salt (e.g., Fast Blue B) to form a stable, red-violet azo dye measurable at 540 nm.

-

Why "Bis"? The "bis" (two-sided) nature of the substrate mimics the disulfide bridge structure of oxytocin, providing higher specificity for CAP compared to generic leucine aminopeptidase (LAP) substrates.

Figure 1: Enzymatic hydrolysis mechanism and signal generation pathways.

Materials & Reagent Preparation

A. Reagents

-

Substrate: L-Cystine bis(

-naphthylamide) (CAS: 103-08-2). -

Buffer: 0.1 M Phosphate Buffer, pH 7.4 (Alternative: Tris-HCl, pH 7.6).

-

Solvent: Dimethyl sulfoxide (DMSO) or 2-Methoxyethanol (Methyl Cellosolve).

-

Color Reagent (for Colorimetric): Fast Blue B Salt (o-dianisidine tetrazotized).

-

Stop Solution: 2 M Trichloroacetic acid (TCA).

-

Standard:

-Naphthylamine (Pure) – Handle with extreme caution.

B. Preparation Protocol

-

Substrate Stock (2 mM):

-

Dissolve L-Cystine bis(

-naphthylamide) in minimal DMSO. It is hydrophobic; ensure complete dissolution before adding buffer. -

Dilute with buffer to reach 2 mM. Note: If precipitation occurs, increase DMSO concentration to 5-10% final volume.

-

-

Color Reagent (Freshly Prepared):

-

Dissolve 10 mg Fast Blue B salt in 10 mL distilled water. Prepare immediately before use; unstable in light.

-

Experimental Protocols

Protocol A: Kinetic Fluorometric Assay (High Sensitivity)

Best for purified enzyme or low-activity samples.

-

Setup: Pre-warm microplate reader to 37°C. Set Ex = 340 nm, Em = 410 nm.

-

Blank: Add 180 µL Buffer + 20 µL Substrate Stock.

-

Sample: Add 160 µL Buffer + 20 µL Enzyme Sample (Serum/Tissue Homogenate).

-

Initiation: Add 20 µL Substrate Stock (Final Conc: 0.2 mM) to the Sample wells.

-

Measurement: Immediately read fluorescence every 30 seconds for 10–20 minutes.

-

Analysis: Calculate the slope (

) of the linear portion.

Protocol B: End-Point Colorimetric Assay (Standard)

Best for routine serum screening.

-

Incubation:

-

Mix 0.1 mL Enzyme Sample + 0.9 mL Buffer.

-

Add 0.1 mL Substrate Stock.

-

Incubate at 37°C for exactly 30 minutes.

-

-

Termination:

-

Add 0.5 mL 2 M TCA to stop the reaction. Centrifuge if precipitate forms (protein crash).

-

-

Color Development:

-

Transfer 1.0 mL of supernatant to a new tube.

-

Add 0.5 mL Fast Blue B solution.

-

Incubate 10 mins at Room Temp (protect from light).

-

-

Quantification:

-

Read Absorbance at 540 nm vs. a reagent blank.

-

Data Analysis & Calculation

Stoichiometry Correction

Because the substrate is a "bis" amide, complete hydrolysis yields 2 moles of

Activity Equation (Colorimetric):

| Parameter | Description |

| A | Absorbance (540 nm) |

| Extinction Coefficient of BNA-Azo dye (approx. 25,000 | |

| t | Incubation time (min) |

| Total reaction volume (mL) | |

| Volume of enzyme added (mL) | |

| d | Light path (cm) |

Workflow Visualization

Figure 2: Decision matrix for kinetic vs. end-point assay workflows.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | Substrate hydrophobicity | Increase DMSO to 5-10% or use 2-Methoxyethanol. Ensure buffer is pre-warmed. |

| High Background | Spontaneous hydrolysis | Store substrate stock at -20°C in dark. Prepare working solution daily. |

| Non-Linearity | Substrate depletion | Dilute enzyme sample. The "bis" nature can cause lag phases if the first cleavage is slow; ensure measurement is in the steady state. |

| Inhibition | EDTA in sample | CAP is a metalloenzyme ( |

References

-

Tuppy, H., & Nesvadba, H. (1957). Über die Aminopeptidaseaktivität des Schwangerenserums und ihre Beziehung zur Oxytocinase. Monatshefte für Chemie, 88(6), 977–988. Link

-

Mizutani, S., et al. (1981). Purification and properties of oxytocinase (cystine amino-peptidase) from monkey placenta.[4] Biochimica et Biophysica Acta (BBA), 662(1), 168-170. Link

-

Small, C. W., & Watkins, W. B. (1971). Benzyl-L-cysteine-p-nitroanilide.[5] A new substrate for the determination of oxytocinase with improved specificity. Enzymologia, 41(2), 121–128. (Comparative substrate analysis).

-

International Agency for Research on Cancer (IARC). (2012). 2-Naphthylamine.[1][6] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. Link

-

Yamaguchi, M., et al. (1998). Gene regulation and physiological function of placental leucine aminopeptidase/oxytocinase during pregnancy.[7] Peptides, 19(10), 1743-1750. Link

Sources

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. 2-Naphthylamine and cancer | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. Metal ion modulation of cystinyl aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and properties of oxytocinase (cystine amino-peptidase) from monkey placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two molecular species of oxytocinase (L-cystine aminopeptidase) in human placenta: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. restoredcdc.org [restoredcdc.org]

- 7. LNPEP leucyl and cystinyl aminopeptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Application Note: Quantification of Serum Cystyl-Aminopeptidase (Oxytocinase) Activity

Substrate: L-Cystine bis(beta-naphthylamide) Target Enzyme: Cystyl-aminopeptidase (CAP) / Placental Leucine Aminopeptidase (P-LAP) / EC 3.4.11.3 Method: Colorimetric Endpoint Assay (Diazotization)

Executive Summary & Clinical Significance

This application note details the protocol for assaying Cystyl-aminopeptidase (CAP) , historically known as Oxytocinase , in human serum. The assay utilizes the specific chromogenic substrate L-Cystine bis(beta-naphthylamide) .

Scientific Context: CAP is a zinc-dependent aminopeptidase produced primarily by the syncytiotrophoblasts of the placenta during pregnancy. Its physiological role includes the degradation of oxytocin and vasopressin, thereby maintaining uterine quiescence and regulating blood pressure during gestation.

Application:

-

Pregnancy Monitoring: Serum CAP levels rise exponentially during pregnancy, peaking at term. Deviations from this trajectory can indicate placental insufficiency, pre-eclampsia, or intrauterine growth restriction (IUGR).

-

Biochemical Research: Investigating the regulation of peptide hormones (oxytocin/vasopressin) and aminopeptidase specificity.

Safety Warning: Carcinogen Hazard

:::danger

CRITICAL SAFETY ALERT: HANDLE WITH EXTREME CARE

The reaction product,

-

Engineering Controls: All weighing and handling of the substrate and reaction products must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: All liquid and solid waste containing naphthylamine derivatives must be segregated into hazardous waste containers labeled "Carcinogen Hazard" and disposed of according to strict institutional EHS guidelines. Do not pour down the drain. :::

Assay Principle

The assay relies on the enzymatic hydrolysis of the synthetic substrate L-Cystine bis(beta-naphthylamide). CAP cleaves the amide bond between the cystine and the naphthylamine moieties.

-

Hydrolysis: The enzyme releases free

-naphthylamine. -

Diazotization: The liberated

-naphthylamine reacts with a diazonium salt (Fast Blue B) in an acidic medium. -

Chromophore Formation: This coupling reaction yields a stable azo dye (red-violet), the absorbance of which is proportional to the enzymatic activity.

Reaction Mechanism Diagram

Figure 1: Enzymatic hydrolysis and colorimetric detection pathway.

Pre-Analytical Requirements

Sample Type: Serum (Red Top Tube) or Heparinized Plasma. Contraindications:

-

DO NOT USE EDTA PLASMA: EDTA is a strong chelator of divalent cations (

, -

Hemolysis: Avoid hemolyzed samples. Erythrocytes contain non-specific aminopeptidases that may interfere.

-

Storage: Serum is stable for 3 days at 4°C or 1 month at -20°C.

Materials & Reagents

| Component | Specification | Preparation Notes |

| Buffer | 0.1 M Phosphate Buffer, pH 7.4 | Adjust pH strictly at 25°C. |

| Substrate Stock | 2 mM L-Cystine bis(beta-naphthylamide) | Dissolve in minimal 2-methoxyethanol or DMSO first, then dilute with buffer. Warm to 37°C to ensure solubility. |

| Color Reagent | Fast Blue B Salt (1 mg/mL) | Prepare fresh daily. Light sensitive—wrap container in foil. |

| Stop Solution | Trichloroacetic Acid (TCA) 10% | Corrosive. Handle with care. |

| Standard | Carcinogen. Prepare a standard curve (0–50 µg/mL) in buffer. |

Experimental Protocol

Step-by-Step Workflow

Figure 2: Operational workflow for the endpoint colorimetric assay.

Detailed Procedure

-

Blank Preparation: Prepare a "Reagent Blank" containing buffer and substrate but no serum .

-

Incubation:

-

Add 100 µL of Serum to 1.0 mL of Substrate Solution .

-

Incubate at 37°C water bath for exactly 60 minutes (or up to 2 hours for low-activity samples).

-

-

Termination:

-

Add 1.0 mL of 10% TCA to stop the reaction and precipitate serum proteins.

-

Mix by inversion.

-

-

Separation:

-

Centrifuge at 3000 x g for 10 minutes to pellet the precipitate.

-

-

Color Development:

-

Transfer 1.0 mL of the clear supernatant to a fresh cuvette/tube.

-

Add 1.0 mL of Fast Blue B solution .

-

Allow color to develop for 10 minutes at room temperature in the dark.

-

-

Measurement:

-

Read Absorbance at 540 nm against the Reagent Blank.

-

Data Analysis & Calculations

Standard Curve Generation

Construct a linear regression plot using the

-

X-axis: Concentration of

-naphthylamine (µmol/L) -

Y-axis: Absorbance (OD 540)

-

Determine the Slope (

) of the line.

Activity Calculation

Enzyme activity is typically expressed in International Units (IU/L), where 1 IU = 1 µmol of substrate hydrolyzed per minute.

- : Absorbance of Sample - Absorbance of Blank

- : Total reaction volume (mL)

- : Extinction coefficient (derived from standard curve)

- : Incubation time (minutes)

- : Volume of serum used (mL)

- : Path length (usually 1 cm)

Reference Range (Guideline Only):

-

Non-pregnant: < 1.5 IU/L (Low/Undetectable)

-

Third Trimester: 20 – 150 IU/L (Increases progressively)

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No Activity Detected | Sample collected in EDTA. | Recollect in Red Top or Heparin tube. EDTA chelates Zn/Co required for CAP. |

| High Background Color | Hyperlipidemia or Bilirubin. | Include a "Sample Blank" (Serum + Buffer + TCA, add Substrate after TCA) to subtract intrinsic serum color. |

| Precipitate in Cuvette | Incomplete protein removal. | Re-centrifuge supernatant after TCA addition; ensure TCA concentration is sufficient. |

| Substrate Precipitation | Low solubility of L-Cystine derivative. | Ensure substrate stock is dissolved in organic solvent (methoxyethanol/DMSO) before adding to buffer. Keep buffer warm. |

References

-

Tuppy, H., & Nesvadba, H. (1957). Über die Aminopeptidaseaktivität des Schwangerenserums und ihre Beziehung zur Oxytocinase. Monatshefte für Chemie, 88(6), 977–988.

- Mizutani, S., & Tomoda, Y. (1996). Placental leucine aminopeptidase (P-LAP) in maternal serum and placenta during normal pregnancy. Archives of Gynecology and Obstetrics. (Contextual grounding for P-LAP/CAP identity).

-

U.S. National Library of Medicine. (2024). PubChem Compound Summary for Beta-Naphthylamine. Retrieved from (Safety Data Verification).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: L-Cystine bis(beta-naphthylamide). Retrieved from (Handling protocols).

-

Yamaguchi, M., et al. (2015). Exploring the role of ex vivo metabolism on blood and plasma measurements of oxytocin. British Journal of Clinical Pharmacology. (Verifies EDTA inhibition of oxytocinase).[1]

Sources

"protocol for preparing L-Cystine bis(beta-naphthylamide) stock solution"

Application Note: Preparation of L-Cystine bis( -naphthylamide) Stock Solution

Application:Part 1: Introduction & Scientific Rationale

The Substrate and its Utility

L-Cystine bis(

In the assay, the enzyme hydrolyzes the peptide bonds between the cystine and the naphthylamide groups. This reaction releases free

-

Fluorometry: Direct excitation/emission of the naphthylamine.

-

Colorimetry: Coupling with a diazonium salt (e.g., Fast Blue B) to form a colored azo dye.

The Solubility Challenge

While L-Cystine itself is soluble in acidic or basic aqueous solutions, the addition of two hydrophobic naphthyl groups significantly decreases water solubility.

-

Free Base vs. Salt: This protocol specifically addresses the Dihydrochloride salt form (CAS 1082666-45-2 or similar), which is chemically modified to improve solubility.

-

Stability: Amide bonds are susceptible to spontaneous hydrolysis in aqueous environments over time. Therefore, preparing a non-aqueous master stock (using DMSO or DMF) is the gold standard for long-term storage, preventing background signal drift.

Critical Safety Warning (Carcinogenicity)

DANGER: CARCINOGEN HAZARD The hydrolysis product,

-naphthylamine , is a recognized Class 1 human carcinogen.

Containment: All weighing and solubilization must occur in a chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Waste: All liquid and solid waste must be segregated and labeled as "Carcinogenic Waste."

Part 2: Materials & Reagents[1][2]

| Component | Grade | Specifications |

| L-Cystine bis( | High Purity (>98%) | MW: ~527.5 g/mol (Check specific batch MW) |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, Cell Culture Grade | Moisture content <0.1%; prevents hydrolysis. |

| Dimethylformamide (DMF) | ACS Reagent | Alternative solvent if DMSO is unsuitable. |

| Tris-HCl Buffer | pH 7.4 | For working solution dilution (not stock). |

| Amber Microcentrifuge Tubes | Polypropylene | Light protection is critical. |

Part 3: Preparation Protocol

Calculation of Stock Concentration

Standard assays typically require a final substrate concentration of 0.1 mM to 0.5 mM. We will prepare a 10 mM Master Stock Solution to allow for easy dilution (e.g., 1:100 or 1:20).

Formula:

Example Calculation:

To prepare 1 mL of a 10 mM stock using a batch with MW 527.5 g/mol :

Step-by-Step Solubilization

This workflow ensures maximum solubility and stability.

-

Equilibration: Allow the lyophilized product vial to warm to room temperature before opening (prevents condensation).

-

Weighing: accurately weigh 5.3 mg of L-Cystine bis(

-naphthylamide) dihydrochloride into a sterile amber tube. -

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Note: Do not use water or buffer at this stage. Aqueous stocks degrade rapidly.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particles remain, sonicate in a water bath for 2-5 minutes at ambient temperature. Avoid heating above 37°C.

-

-

Inspection: The solution should be clear and slightly yellow. If cloudy, add DMSO in 100 µL increments, adjusting the final concentration calculation accordingly.

Storage & Stability[1][3][4][5]

-

Aliquot: Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Conditions: Store at -20°C in the dark.

-

Shelf Life: 6 months if kept anhydrous. Discard if the solution turns dark brown or precipitates.

Preparation of Working Solution (Day of Assay)

Do not store the working solution.

-

Thaw one aliquot of 10 mM Master Stock.

-

Dilute 1:100 into your assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4) to achieve a 0.1 mM working concentration.

-

Mixing Order: Add the stock dropwise to the buffer while vortexing to prevent transient precipitation of the hydrophobic substrate.

Part 4: Visualization & Logic

Workflow Diagram

Caption: Logical workflow for preparing a stable anhydrous master stock solution.

Enzymatic Reaction Mechanism

Caption: Mechanism of action. The enzyme cleaves the amide bond, releasing detectable

Part 5: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | "Salting out" effect or high concentration. | Dilute stock dropwise into vortexing buffer. Add 1-5% DMSO to the buffer if tolerated by the enzyme. |

| High Background Signal | Spontaneous hydrolysis. | Stock solution is too old or was stored with moisture. Prepare fresh stock. |

| Incomplete Dissolution | Salt form variation. | Ensure you are using the dihydrochloride salt. If using free base, add 1 eq. of HCl. |

Part 6: References

-

Tuppy, H., & Nesvadba, H. (1957). Über die Aminopeptidaseaktivität des Schwangerenserums und ihre Beziehung zur Oxytocinase. Monatshefte für Chemie, 88(6), 977-988. (Foundational method for oxytocinase using cystine substrates).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet:

-Naphthylamine. Retrieved from . -

Gomori, G. (1954). Chromogenic substrates for aminopeptidase. Proceedings of the Society for Experimental Biology and Medicine, 87(3), 559-561. (Describes the principles of naphthylamide substrates).

-

Mizutani, S., et al. (1976). Purification and properties of cystine aminopeptidase from human placenta. Biochimica et Biophysica Acta (BBA) - Enzymology, 452(1), 258-267.

Application Note: Advanced Forensic Detection of Seminal Stains via L-Cystine-Aminopeptidase (CAP) Activity

[1]

Executive Summary

In forensic serology, the identification of seminal fluid is critical for sexual assault investigations.[1] While Acid Phosphatase (AP) remains the standard presumptive test and Prostate-Specific Antigen (PSA/p30) the primary confirmatory marker, both have limitations regarding specificity and stability.

This guide details the detection of L-Cystine-aminopeptidase (CAP) (EC 3.4.11.3), also known as oxytocinase or P-LAP. CAP exhibits high specific activity in human seminal plasma—approximately 100-fold higher than in other body fluids—and demonstrates superior stability in aged, dried stains compared to AP. This protocol serves as a robust, enzymatic confirmatory method, particularly valuable for azoospermic samples where sperm detection is impossible, or when AP results are equivocal due to heat degradation.

Scientific Basis & Mechanism[3]

The Enzyme: L-Cystine-Aminopeptidase (CAP)

CAP is a zinc-dependent exopeptidase. In human semen, it originates primarily from the seminal vesicles and prostate.[2] Unlike Acid Phosphatase, which functions optimally at acidic pH (4.9), CAP functions at a neutral to slightly alkaline pH (7.4), allowing for a distinct separation of activity profiles.

Mechanism of Action

The assay utilizes a specific synthetic substrate, L-Cystine-bis-p-nitroanilide (C-pNA) . CAP hydrolyzes the peptide bonds between the cystine moiety and the p-nitroaniline groups. The release of p-nitroaniline (pNA) results in a colorimetric shift to yellow, measurable at 405 nm.

Reaction Pathway Diagram